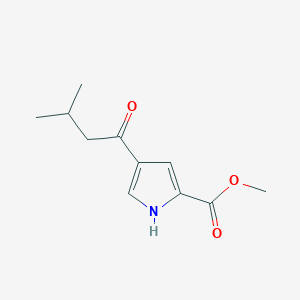

methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)4-10(13)8-5-9(12-6-8)11(14)15-3/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFZLAYCEPRGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the acylation of a pyrrole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the acylation and esterification reactions under controlled conditions, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives with varied functional groups.

Scientific Research Applications

Methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The key structural variations among pyrrole-2-carboxylate derivatives lie in the substituents at the 1-, 3-, and 4-positions. These modifications influence physical properties, reactivity, and biological activity:

Table 1: Substituent Comparison and Key Properties

*Calculated from molecular formula C₁₂H₁₅NO₃. †Derived from HRMS data in .

Key Observations :

- Branched vs. Aromatic Acyl Groups: The 3-methylbutanoyl group in the target compound likely enhances solubility in non-polar solvents compared to the dichlorobenzoyl group in ’s analog, which may exhibit stronger crystal packing due to aromatic stacking .

- Chiral vs.

Key Observations :

- Catalyst Efficiency: Chiral spirocyclic phosphoric acids (SPAs) enable high enantioselectivity in analogs like 3j but require hazardous solvents (e.g., dichloromethane) .

- Yield Trends: Yields for pyrrole derivatives typically range from 75–92%, influenced by steric hindrance from substituents like the 3-methylbutanoyl group .

Spectral and Physical Properties

- IR Spectroscopy : The target compound’s carbonyl stretches (ester and ketone) are expected near 1698 cm⁻¹, similar to analogs in . Dichlorobenzoyl derivatives may show shifted peaks due to electron-withdrawing effects .

- Melting Points : Aromatic substituents (e.g., in 3j) result in higher melting points (226–228°C) compared to aliphatic acyl groups, which likely reduce crystallinity .

Biological Activity

Methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is a compound within the pyrrole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Synthesis of Methyl 4-(3-Methylbutanoyl)-1H-Pyrrole-2-Carboxylate

The synthesis of methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with appropriate acylating agents. The compound is characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylate group and a 3-methylbutanoyl moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate have been evaluated for their efficacy against various bacterial strains. The following table summarizes the antimicrobial activities observed:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results indicate that methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, this compound has also been assessed for antifungal activity. The following data illustrates its effectiveness against common fungal pathogens:

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate | Candida albicans | 14 |

| Aspergillus niger | 11 |

The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections.

The biological activity of methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is believed to stem from its ability to disrupt cellular processes in microbes. Pyrrole derivatives are known to interfere with nucleic acid synthesis and protein function, leading to microbial cell death. Studies have indicated that these compounds may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies and Research Findings

A study published in the Journal of Antimicrobial Chemotherapy evaluated the structure-activity relationships (SAR) of various pyrrole derivatives, including methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate. The findings highlighted that modifications on the pyrrole ring significantly influenced antimicrobial potency. Compounds with bulky substituents showed enhanced activity due to improved interactions with microbial targets.

Another research effort focused on the synthesis and evaluation of similar pyrrole derivatives for their anti-tuberculosis (anti-TB) properties. The study found that certain modifications led to compounds with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis, indicating a promising avenue for developing new anti-TB agents.

Q & A

Q. What are the standard synthetic routes for methyl 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate, and how are reaction yields optimized?

The compound is typically synthesized via nucleophilic acyl substitution, where a pyrrole-2-carboxylate ester reacts with an acyl chloride. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are reacted with substituted benzoyl or isoquinolinecarbonyl chlorides under anhydrous conditions (e.g., dichloromethane or DMF) with a base like triethylamine to neutralize HCl . Yields (23–45%) depend on steric and electronic factors; electron-withdrawing substituents on the acyl chloride improve reactivity. Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- 1H NMR : Focus on aromatic proton shifts (δ 6.3–7.6 ppm for pyrrole protons) and ester methyl groups (δ 1.3–4.3 ppm). Substituents like fluoro or trifluoromethyl groups cause distinct splitting patterns .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 339.3 for methoxy-substituted analogs) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .

Q. How does the compound’s solubility and stability influence experimental design?

The ester group enhances solubility in organic solvents (e.g., DMSO, chloroform), while the pyrrole ring’s hydrophobicity limits aqueous solubility. Stability tests under varying pH and temperature are critical for biological assays. Hydrolysis of the ester moiety in basic conditions requires inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data across studies?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometries, helping reconcile discrepancies caused by solvent effects or tautomerism. For instance, computed δ values for pyrrole protons align with experimental data within ±0.3 ppm when solvent models (e.g., PCM for DMSO) are applied .

Q. What strategies improve the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Substituent Modification : Introducing electron-deficient groups (e.g., trifluoromethyl) enhances binding to hydrophobic enzyme pockets. For example, 4-(2-fluoro-4-(trifluoromethyl)benzoyl) analogs show improved antimicrobial activity .

- Salt Formation : Hydrochloride salts (e.g., methyl 4-amino-1-ethyl-pyrrole-2-carboxylate HCl) increase aqueous solubility for in vivo testing .

Q. What environmental fate studies are needed to assess ecological risks?

- Degradation Pathways : Investigate hydrolysis (e.g., ester cleavage at pH >9) and photolysis under UV light.

- Bioaccumulation : Use logP values (predicted ~2.5) to model partitioning in soil-water systems.

- Toxicity Screening : Daphnia magna or algal assays evaluate acute toxicity, though current data gaps require experimental validation .

Q. How do crystallographic studies inform the design of analogs with enhanced thermal stability?

X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding between pyrrole NH and ester carbonyl groups). For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate forms a stable lattice via C=O···H–N bonds, guiding the design of thermally stable derivatives .

Data Contradiction Analysis

Q. How should researchers address variability in reported reaction yields for acylated pyrrole derivatives?

Yield discrepancies (e.g., 23% vs. 45% for similar reactions) often stem from:

- Reagent Purity : Impurities in acyl chlorides (e.g., hydrolysis products) reduce efficiency.

- Catalyst Use : Lack of catalysts (e.g., DMAP) in lower-yield protocols.

- Workup Methods : Incomplete extraction or column chromatography losses. Standardizing anhydrous conditions and catalyst screening is recommended .

Regulatory and Safety Considerations

Q. What preclinical safety data are lacking for this compound, and how can researchers address these gaps?

Limited ecotoxicological and chronic toxicity data exist . Prioritize:

- Ames Test : Assess mutagenicity of hydrolyzed products (e.g., 3-methylbutanoic acid).

- LD50 Studies : Acute toxicity profiling in rodent models.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.